molecular formula C8H5ClN2O2 B1461580 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 800401-84-7

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1461580
M. Wt: 196.59 g/mol
InChI Key: YMSGAOPCRLRFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405210B2

Procedure details

Pyruvic acid (0.43 ml, 6.24 mmol) was added to a solution of 5-chloro-3-iodopyridin-2-ylamine (Preparation 56, 500 mg, 2.08 mmol), palladium acetate (23 mg, 0.10 mmol) and DABCO (700 mg, 6.24 mmol) in anhydrous DMF (20 ml). The reaction mixture was degassed with argon for 20 min, then heated to 110° C. for 16 h. The solvent was removed in vacuo and the residue suspended in water (10 ml) and acetic acid (5 ml) and then filtered. The solid was dissolved in EtOAc (50 ml), extracted into 2N NaOH solution (50 ml) and the organic layer discarded. The aqueous solution was acidified with concentrated HCl and extracted into EtOAc (2×40 ml). The combined organics were dried (MgSO4) and concentrated in vacuo to give the title compound as a beige solid. δH (CD3OD): 7.14 (1H, s), 8.14 (1H, d), 8.35 (1H, d).
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=O.[Cl:7][C:8]1[CH:9]=[C:10](I)[C:11]([NH2:14])=[N:12][CH:13]=1.C1N2CCN(CC2)C1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:7][C:8]1[CH:9]=[C:10]2[CH:4]=[C:2]([C:1]([OH:6])=[O:5])[NH:14][C:11]2=[N:12][CH:13]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C(=NC1)N)I
Name
Quantity
700 mg
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
23 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with argon for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
acetic acid (5 ml) and then filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in EtOAc (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into 2N NaOH solution (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)NC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.